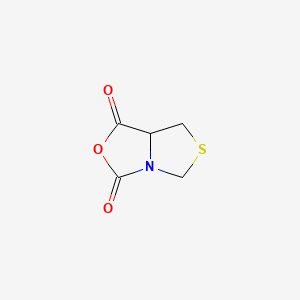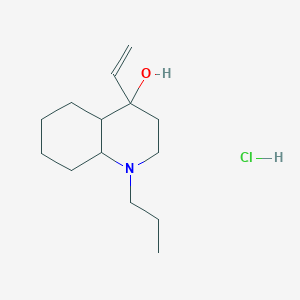
1-Propyl-4-vinyldecahydroquinolin-4-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propyl-4-vinyldecahydroquinolin-4-ol hydrochloride is a synthetic organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a propyl group, a vinyl group, and a decahydroquinoline core The hydrochloride form indicates that it is a salt, which enhances its solubility in water and other polar solvents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propyl-4-vinyldecahydroquinolin-4-ol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Decahydroquinoline Core: This can be achieved through a hydrogenation reaction of quinoline derivatives under high pressure and in the presence of a suitable catalyst, such as palladium on carbon.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a strong base like sodium hydride.
Vinylation: The vinyl group can be introduced through a Heck reaction, where the decahydroquinoline derivative is reacted with a vinyl halide in the presence of a palladium catalyst.
Hydroxylation: The hydroxyl group can be introduced via a hydroxylation reaction using reagents like osmium tetroxide or hydrogen peroxide.
Formation of Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure hydrogenation and efficient catalytic systems is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propyl-4-vinyldecahydroquinolin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation in the presence of a palladium catalyst.
Substitution: The propyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides with sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: 1-Propyl-4-vinyldecahydroquinolin-4-one.
Reduction: 1-Propyl-4-ethyldecahydroquinolin-4-ol.
Substitution: Various alkyl-substituted decahydroquinoline derivatives.
Applications De Recherche Scientifique
1-Propyl-4-vinyldecahydroquinolin-4-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Propyl-4-vinyldecahydroquinolin-4-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A parent compound with a simpler structure, lacking the propyl and vinyl groups.
4-Hydroxyquinoline: Similar in structure but without the decahydro and propyl groups.
1-Propylquinoline: Lacks the vinyl and hydroxyl groups.
Uniqueness
1-Propyl-4-vinyldecahydroquinolin-4-ol hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the propyl, vinyl, and hydroxyl groups, along with the decahydroquinoline core, allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
62233-99-2 |
|---|---|
Formule moléculaire |
C14H26ClNO |
Poids moléculaire |
259.81 g/mol |
Nom IUPAC |
4-ethenyl-1-propyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol;hydrochloride |
InChI |
InChI=1S/C14H25NO.ClH/c1-3-10-15-11-9-14(16,4-2)12-7-5-6-8-13(12)15;/h4,12-13,16H,2-3,5-11H2,1H3;1H |
Clé InChI |
FZINBVMTHFAQTH-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCC(C2C1CCCC2)(C=C)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-diphenyltetrahydrofuro[3,4-d]isoxazol-4(2H)-one](/img/structure/B12899008.png)

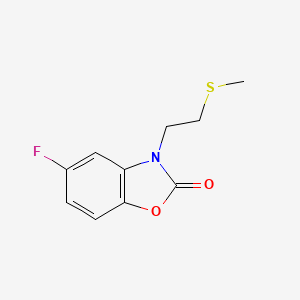
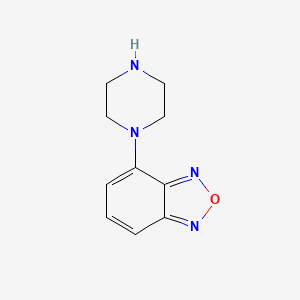
![2-[(Naphthalen-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B12899044.png)
![9-[2-(4,5-Dihydro-1,3-oxazol-2-YL)ethyl]-9H-carbazole](/img/structure/B12899046.png)


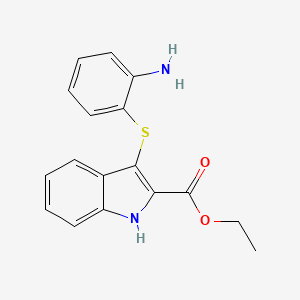
![(5E)-5-{[4-(Diethylamino)phenyl]imino}quinolin-8(5H)-one](/img/structure/B12899069.png)

